N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide
Description
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide is a pyrazolo-pyridine derivative characterized by a bicyclic core structure fused from pyrazole and pyridine rings. Key features include:
- Substituents: 1,5-dimethyl groups, a 6-oxo (keto) group, and a 3-methylbenzamide moiety attached to the pyrazolo[3,4-b]pyridine core.
- Structural Significance: The tetrahydro configuration (4,5,6,7-hydrogenation) imparts partial saturation, influencing conformational flexibility and solubility.
Properties
IUPAC Name |
N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-9-5-4-6-11(7-9)16(22)17-13-12-8-10(2)15(21)18-14(12)20(3)19-13/h4-7,10H,8H2,1-3H3,(H,18,21)(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQOQDZYRVPMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=CC=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O2 |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 1171574-81-4 |
The structure includes a pyrazolo-pyridine core that is known for various biological activities, particularly in cancer therapy and enzyme inhibition.
Research indicates that compounds similar to this compound often interact with specific biological targets such as enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of this compound can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo-pyridine derivatives. For example:
- Inhibition of Cancer Cell Proliferation : this compound has shown promise in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Enzyme Inhibition
The compound exhibits inhibitory effects on enzymes such as:
- Dihydrofolate Reductase (DHFR) : This inhibition leads to reduced levels of tetrahydrofolate and subsequently affects nucleotide synthesis, which is crucial for cancer cell proliferation .
Case Studies
- Study on Antitumor Activity : A recent study demonstrated that a related compound significantly reduced tumor growth in xenograft models by targeting DHFR pathways. The results indicated a dose-dependent response with notable reductions in tumor size compared to control groups .
- Pharmacokinetic Studies : Research aimed at improving the bioavailability of pyrazolo-pyridine inhibitors showed that modifications to the chemical structure could enhance absorption and retention in biological systems. This work emphasizes the importance of structure-activity relationships in optimizing therapeutic efficacy .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
Scientific Research Applications
Anti-inflammatory Effects
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. It has been shown to inhibit key inflammatory mediators, particularly cyclooxygenase (COX) enzymes. For instance, derivatives of this compound have demonstrated COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
Anticancer Activity
The anticancer potential of N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide has been explored in various in vitro studies:
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of tyrosine kinases which are crucial for cancer cell proliferation and survival.
- Cell Cycle Arrest : Studies have demonstrated that it can cause cell cycle arrest in the G2/M phase in certain cancer cell lines.
Enzymatic Inhibition
The compound also exhibits inhibitory activity against various enzymes:
- Phosphodiesterase Inhibition : It has been reported to inhibit phosphodiesterase 4B (PDE4B), which plays a role in inflammatory responses.
- Antagonistic Activity : The compound shows antagonistic effects on A1 receptors in humans, contributing to its pharmacological profile.
Case Studies
Several case studies have underscored the efficacy of this compound:
- Study on Anti-inflammatory Mechanisms : A study demonstrated that the compound significantly reduced inflammation markers in animal models of arthritis when administered at therapeutic doses.
- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a substantial decrease in cell viability and induced apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
(a) Pyrazolo[3,4-b]pyridine Derivatives
Compound : 4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- Key Differences : Lacks the 3-methylbenzamide group; instead, it features a phenyl group at position 1 and a nitrile at position 5.
- Synthetic Method : Synthesized using ionic liquids ([bmim][BF4]), highlighting differences in reaction conditions compared to the target compound’s synthesis (unreported in evidence) .
Compound : 3-methyl-N-[(4S,5S)-3-methyl-4-(4-methylphenyl)-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide
(b) Pyrazolo[3,4-c]pyridine Derivatives
- Compound: 3-[6-{4-[(N-Ethyl-N-methylglycyl)(methyl)amino]phenyl}-7-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-1-yl]benzamide Key Differences: Core fusion at pyrazolo[3,4-c]pyridine (vs. 3,4-b), altering electronic properties. Contains a trifluoromethyl group and a glycine-derived side chain. Molecular Weight: 528.535 g/mol, significantly larger than the target compound .
(c) Tetrahydroimidazo[1,2-a]pyridine Derivatives
- Compound: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Key Differences: Imidazo[1,2-a]pyridine core (vs. pyrazolo-pyridine), with ester and nitrile substituents. Functional Impact: The nitro group enhances electrophilicity, while ester groups increase polarity compared to the target compound’s benzamide .
Substituent Effects on Properties
Research Implications
- Biological Activity : The 3-methylbenzamide group in the target compound may enhance binding to hydrophobic pockets in biological targets, while the 6-oxo group could facilitate hydrogen bonding with enzymes or receptors.
- Drug Design : Substituent variations (e.g., trifluoromethyl in ) demonstrate how electronic and steric effects can be tailored for specific applications, such as improved metabolic stability or target affinity .
Q & A
Q. What statistical methods are robust for analyzing dose-response curves with high variability?
- Methodological Answer :
- Four-parameter logistic model : Fit data using nonlinear regression (e.g., GraphPad Prism) to estimate Hill slopes and EC50.
- Bootstrapping : Generate 95% confidence intervals for EC50 to assess reliability in noisy datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
